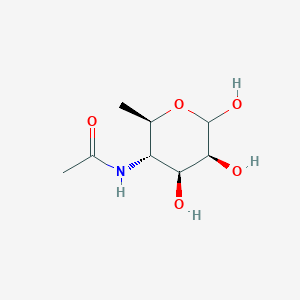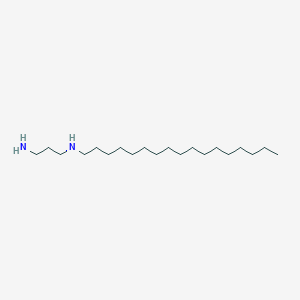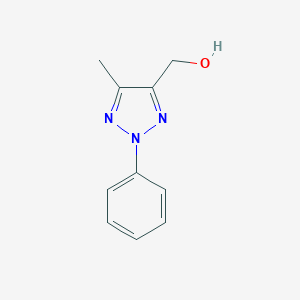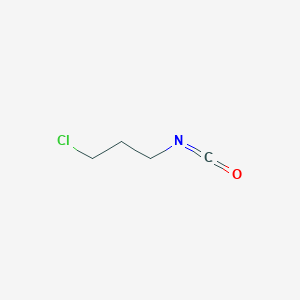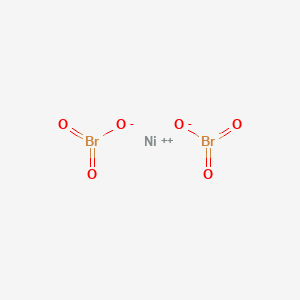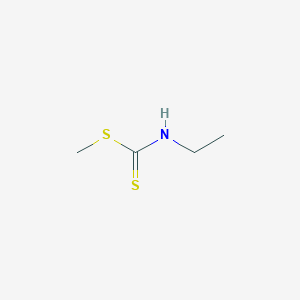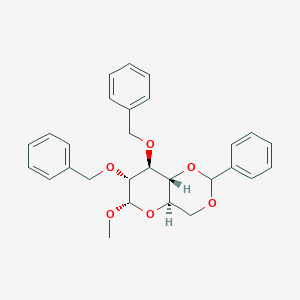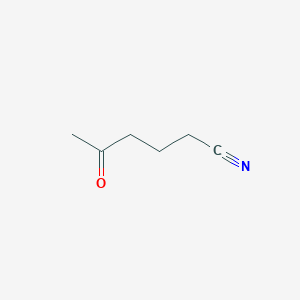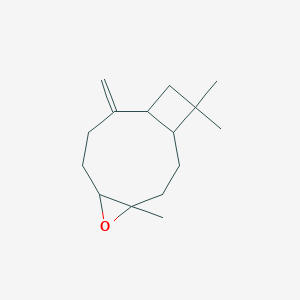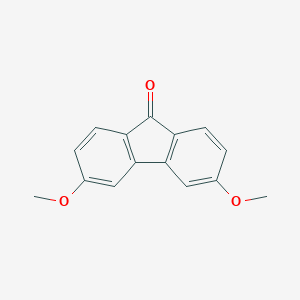
3,6-Dimethoxyfluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethoxyfluoren-9-one, also known as DMFO, is a synthetic compound that belongs to the class of fluorenone derivatives. It has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
3,6-Dimethoxyfluoren-9-one exerts its biological effects through the inhibition of key enzymes and proteins involved in various cellular processes. For instance, 3,6-Dimethoxyfluoren-9-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the degradation of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is essential for cognitive function. 3,6-Dimethoxyfluoren-9-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters, which are known to play a crucial role in mood regulation.
Biochemical and Physiological Effects:
3,6-Dimethoxyfluoren-9-one has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 3,6-Dimethoxyfluoren-9-one has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are known to play a crucial role in the development of various inflammatory diseases. 3,6-Dimethoxyfluoren-9-one has also been shown to exhibit potent antioxidant activity, which protects cells from oxidative damage caused by reactive oxygen species (ROS). Additionally, 3,6-Dimethoxyfluoren-9-one has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-Dimethoxyfluoren-9-one has several advantages as a research tool, including its high purity, stability, and ease of synthesis. Additionally, 3,6-Dimethoxyfluoren-9-one has been shown to be highly selective in its biological activity, which makes it a valuable tool for studying specific cellular processes. However, there are also some limitations associated with the use of 3,6-Dimethoxyfluoren-9-one in lab experiments. For instance, 3,6-Dimethoxyfluoren-9-one has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, 3,6-Dimethoxyfluoren-9-one has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for research on 3,6-Dimethoxyfluoren-9-one, including the development of novel derivatives with improved biological activity and the investigation of its potential applications in other fields such as organic photovoltaics and catalysis. Additionally, further studies are needed to elucidate the precise mechanism of action of 3,6-Dimethoxyfluoren-9-one and its potential therapeutic applications in various diseases. Finally, the development of more efficient and selective synthesis methods for 3,6-Dimethoxyfluoren-9-one could lead to its wider use in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethoxyfluoren-9-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 3,6-Dimethoxyfluoren-9-one has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, 3,6-Dimethoxyfluoren-9-one has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In organic electronics, 3,6-Dimethoxyfluoren-9-one has been utilized as a key component in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Eigenschaften
CAS-Nummer |
13235-07-9 |
|---|---|
Produktname |
3,6-Dimethoxyfluoren-9-one |
Molekularformel |
C15H12O3 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
3,6-dimethoxyfluoren-9-one |
InChI |
InChI=1S/C15H12O3/c1-17-9-3-5-11-13(7-9)14-8-10(18-2)4-6-12(14)15(11)16/h3-8H,1-2H3 |
InChI-Schlüssel |
UJNAXQMROWKSIE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)OC |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)OC |
Andere CAS-Nummern |
13235-07-9 |
Synonyme |
3,6-Dimethoxy-9H-fluoren-9-one |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

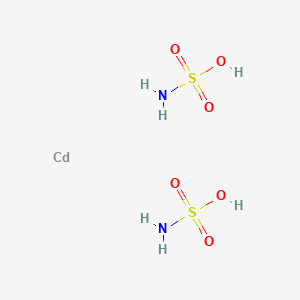
![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)
